3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-amino-1H-pyrazole-4-carboxamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.H2O4S/c5-3-2(4(6)9)1-7-8-3;1-5(2,3)4/h1H,(H2,6,9)(H3,5,7,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMSRJURIHDMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284007 | |

| Record name | 1h-pyrazole-4-carboxamide, 3-amino-, sulfate(2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27511-79-1, 329351-43-1, 21689-53-2 | |

| Record name | 3-Amino-1H-pyrazole-4-carboxamide sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27511-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-carboxamidopyrazole monosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329351431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1h-pyrazole-4-carboxamide, 3-amino-, sulfate(2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-CARBOXAMIDOPYRAZOLE MONOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY1UXE1VGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate

This guide provides a comprehensive overview of the synthetic pathways leading to 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate, a key intermediate in pharmaceutical synthesis. The content is tailored for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a comparative analysis of common synthetic routes.

Introduction: Significance of this compound

This compound is a crucial building block, most notably recognized as an intermediate in the synthesis of Allopurinol.[1][2] Allopurinol is a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia. The purity and efficient synthesis of this pyrazole derivative are therefore of significant interest to the pharmaceutical industry. This guide will delve into the prevalent synthetic methodologies, providing both theoretical understanding and practical, field-proven protocols.

Part 1: Dominant Synthetic Pathway: From Cyanoacetamide

The most established and industrially relevant synthesis of this compound commences with cyanoacetamide. This pathway involves a three-stage process: formation of a reactive enamine intermediate, subsequent cyclization with hydrazine, and final salt formation.

Stage 1: Synthesis of the Enamine Intermediate (3-Morpholino-2-cyanoacrylamide)

The initial step involves the reaction of cyanoacetamide with an orthoformate, typically triethylorthoformate, and a secondary amine, most commonly morpholine.[3][4] This reaction forms the key intermediate, 3-morpholino-2-cyanoacrylamide.

Causality and Expertise: The morpholine serves a dual purpose; it acts as a reagent and a catalyst.[3] The orthoformate provides the one-carbon unit required for the eventual pyrazole ring. The reaction proceeds via the formation of a more reactive species from the orthoformate, which then condenses with the active methylene group of cyanoacetamide. The presence of morpholine facilitates the elimination of ethanol, driving the reaction to completion. The choice of morpholine is advantageous due to its stability and favorable reactivity profile.

Experimental Protocol: Synthesis of 3-Morpholino-2-cyanoacrylamide [3]

-

Reaction Setup: In a suitable reactor equipped with a stirrer and reflux condenser, a mixture of cyanoacetamide (84 g), triethylorthoformate (178 g), and morpholine (108 g) is prepared.

-

Heating: The mixture is heated. The reaction temperature should be maintained below approximately 120°C to prevent side reactions.[3]

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the precipitation of the product.

-

Isolation: Upon completion, the reaction mixture is cooled, preferably to 5-10°C, to ensure maximum crystallization.

-

Purification: The crystalline product is collected by filtration and washed with cold ethanol (2 x 100 ml).

-

Drying: The product is dried under vacuum at 30°C.

Stage 2: Cyclization to 3-Amino-4-carboxamidopyrazole

The synthesized 3-morpholino-2-cyanoacrylamide is then reacted with hydrazine hydrate to form the pyrazole ring.[5]

Mechanistic Insight: This step is a classic example of heterocycle formation via condensation. The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of the cyano group, initiating the cyclization. This is followed by an intramolecular cyclization and subsequent elimination of morpholine, leading to the formation of the stable aromatic pyrazole ring. The reaction is typically exothermic.

Experimental Protocol: Synthesis of 3-Amino-4-carboxamidopyrazole [5]

-

Reaction Setup: In a reaction vessel, 210.5 L of water is heated to 70°C.

-

Addition of Reactant: 52.3 kg of 3-morpholino-2-cyanoacrylamide is added, and the temperature is readjusted to 70°C.

-

Hydrazine Addition: 18.1 kg of 85% hydrazine hydrate is added to the vessel. The heat of reaction will cause the temperature to rise to 95-100°C over approximately 5 minutes.

-

Reaction Time: The mixture is maintained at a temperature above 90°C for about 20 minutes.

-

Cooling: After 10 minutes from the addition of hydrazine, the reaction mixture is cooled to 55-60°C.

Stage 3: Salt Formation to Yield this compound

The final step is the protonation of the basic 3-amino-4-carboxamidopyrazole with sulfuric acid to form the stable and easily isolable hydrogen sulfate salt.[5]

Trustworthiness of Protocol: This acidification and precipitation step is a self-validating system for purification. The desired product crystallizes out of the solution upon adjusting the pH, leaving many impurities behind in the acidic aqueous medium. Careful control of the pH is crucial for maximizing yield and purity.

Experimental Protocol: Isolation of this compound [5]

-

Acidification: A mixture of 37.5 kg of sulfuric acid and 37.5 kg of ice is carefully added to the cooled reaction mixture from Stage 2 until a pH of 1.5 ± 0.2 is reached.

-

Crystallization: The acidified mixture is then cooled to 0-5°C to facilitate the crystallization of the product.

-

Isolation: The crystalline product is collected via centrifugation.

-

Washing: The collected solid is washed with cold water (66.1 L) and then with acetone (2 x 50 ml).

-

Drying: The final product is dried under vacuum at 80°C. A yield of 95% has been reported for this process.[5]

Part 2: Alternative Synthetic Routes

While the cyanoacetamide-based pathway is dominant, other methods have been developed.

Route 2: From Ethoxymethylenemalononitrile

An alternative synthesis involves the use of ethoxymethylenemalononitrile, which is reacted with hydrazine to yield 3-amino-4-cyanopyrazole. This is subsequently hydrolyzed to 3-amino-4-carboxamidopyrazole and then converted to the hydrogen sulfate salt.[5]

Route 3: One-Pot Synthesis

A "one-pot" clean production method has also been described, which aims to simplify the process by performing the reaction sequence in a single vessel. This method uses cyanoacetamide and morpholine with trimethyl orthoformate as a catalyst in water, followed by cyclization with hydrazine hydrate and salt formation with sulfuric acid.[6]

Route 4: Using N,N-Dimethylformamide Dimethyl Acetal

A more recent approach involves the condensation of cyanoacetamide with N,N-dimethylformamide dimethyl acetal, followed by cyclization with hydrazine hydrate and subsequent salt formation.[2]

Part 3: Data Summary and Visualization

Table 1: Summary of a Reported Synthesis Protocol

| Step | Key Reagents | Key Parameters | Reported Yield | Reference |

| 1. Enamine Formation | Cyanoacetamide, Triethylorthoformate, Morpholine | Heat < 120°C | 82% | [3] |

| 2. Cyclization & Salt Formation | 3-Morpholino-2-cyanoacrylamide, Hydrazine Hydrate, Sulfuric Acid | Exothermic reaction, pH control to 1.5 | 95% | [5] |

Diagrams of Synthetic Pathways

The following diagrams illustrate the primary synthetic pathway.

Caption: Formation of the enamine intermediate.

Caption: Cyclization and final salt formation.

Conclusion

The synthesis of this compound is a well-established process with the pathway starting from cyanoacetamide being the most documented and likely the most industrially viable. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature and pH, to ensure high yield and purity. The alternative routes offer potential for process optimization and the development of more environmentally friendly "one-pot" procedures. This guide provides the foundational knowledge for researchers and developers to approach the synthesis of this important pharmaceutical intermediate with a strong understanding of the underlying chemistry and practical considerations.

References

-

Frija, L. M. T., Ismael, A., & Cristiano, M. L. S. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed. [Link]

- Google Patents. (n.d.). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.

-

Shin, J. C., Kim, S., Yun, E., & Lee, M. (2025). Structural design and functional characterization of dicationic pyrazolium salts as organic ionic plastic crystals. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Selected examples of pyrazolium salt synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

- Patsnap. (n.d.). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate.

-

ResearchGate. (2024). Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2‐Dihydropyrimidine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

- Google Patents. (n.d.). CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.

- Google Patents. (n.d.). United States Patent 3,682,957.

- Google Patents. (n.d.). CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate.

-

Prestat, G., Busca, P., & Fichez, J. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

-

PubMed Central. (n.d.). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Retrieved from [Link]

Sources

- 1. 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 [chemicalbook.com]

- 2. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]

- 5. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]

- 6. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate

Foreword: Understanding the Core of a Versatile Intermediate

Welcome to a comprehensive exploration of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate, a molecule of significant interest in the landscape of pharmaceutical development and organic synthesis. This guide is crafted for researchers, scientists, and drug development professionals who seek a deeper understanding of this compound's fundamental physicochemical properties. Our approach transcends a simple recitation of data; we delve into the causality behind experimental choices and the validation inherent in robust scientific protocols. This document serves as both a repository of known information and a roadmap for further investigation, empowering you to unlock the full potential of this versatile pyrazole derivative.

Molecular Identity and Structural Elucidation

This compound, often referred to as 3-Amino-4-pyrazolecarboxamide hemisulfate, is a salt form of the parent pyrazole compound.[1][2] The hydrogen sulfate counter-ion is incorporated to enhance the compound's stability and modify its solubility profile, a common strategy in pharmaceutical development to improve handling and bioavailability.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | bis(5-amino-1H-pyrazole-4-carboxamide);sulfuric acid[1] |

| CAS Number | 27511-79-1[2][3][4] |

| Molecular Formula | C₈H₁₄N₈O₆S (for the hemisulfate salt)[1][2] |

| Molecular Weight | 350.32 g/mol [1] |

| Canonical SMILES | C1=NNC(=C1C(=O)N)N.C1=NNC(=C1C(=O)N)N.OS(=O)(=O)O[1] |

Rationale for Spectroscopic Characterization

A thorough spectroscopic analysis is paramount for confirming the molecular structure and ensuring the purity of synthesized this compound. Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a comprehensive analysis, both ¹H and ¹³C NMR are indispensable.

-

¹H NMR: Provides information on the number and chemical environment of protons. Key expected signals would include those for the pyrazole ring proton, the amine (-NH₂) protons, and the carboxamide (-CONH₂) protons. A patent provides the following ¹H NMR data in DMSO-d₆: δ 8.05 (s, 4H, NH₂), which likely represents the overlapping signals of the amine and amide protons.[5] A more detailed analysis would be required to resolve these peaks.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. Expected signals would correspond to the carbons of the pyrazole ring and the carbonyl carbon of the carboxamide group.

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the compound.

-

Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background to produce the final IR spectrum.

-

A patent reports the following IR (KBr) peaks: 3447, 3310, 3187 cm⁻¹ (N-H stretching) and 1660 cm⁻¹ (C=O stretching).[5]

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is crucial for confirming the molecular formula.

-

Rationale for Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like this compound, as it minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺.

Crystal Structure Analysis

While a definitive crystal structure from single-crystal X-ray diffraction is not publicly available, this technique would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state. This information is invaluable for understanding intermolecular interactions and for computational modeling studies.

Synthesis of this compound

The synthesis of this compound is a critical aspect of its utility. Several methods have been reported, primarily in patent literature, which often involve the cyclization of a suitable precursor followed by salt formation.

Common Synthetic Routes

One prevalent method involves the reaction of cyanoacetamide with N,N-dimethylformamide dimethyl acetal, followed by cyclization with hydrazine hydrate and subsequent salt formation with sulfuric acid.[5] Another approach utilizes the reaction of malononitrile, triethyl orthoformate, and hydrazine hydrate.[6]

Detailed Experimental Protocol

The following is a representative, detailed protocol based on a reported synthesis:[5]

-

Step 1: Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetamide in 1,4-dioxane. Add N,N-dimethylformamide dimethyl acetal to the solution. Heat the reaction mixture at 40°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 2: Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Step 3: Washing: Wash the resulting solid with cold 1,4-dioxane.

-

Step 4: Cyclization: To the solid, add absolute ethanol and hydrazine hydrate. Reflux the mixture at 70°C for 5 hours. Again, monitor the reaction completion by TLC.

-

Step 5: Salt Formation and Precipitation: After cooling the reaction mixture, adjust the pH to 1-2 with a 50% sulfuric acid solution. Continue stirring for 20-30 minutes to ensure complete salt formation and precipitation.

-

Step 6: Isolation and Purification: Collect the white solid product by suction filtration. Wash the filter cake sequentially with water and acetone to remove any remaining impurities.

-

Step 7: Drying: Dry the purified this compound in a vacuum oven.

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is essential for its application in drug development and other research areas.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to pale brown solid/powder | [7][8] |

| Melting Point | 224 °C (with decomposition) | [7][8] |

| Solubility | Slightly soluble in DMSO and water (with heating and sonication), very slightly soluble in methanol. | [7][8] |

| Stability | Hygroscopic | [7] |

| Storage | 2-8°C | [7][8] |

Solubility Profile: A Deeper Dive

The qualitative solubility data suggests that this compound is a polar compound, which is expected given the presence of multiple hydrogen bond donors and acceptors, as well as its salt form. For a more quantitative understanding, a standardized protocol for solubility determination is necessary.

-

Experimental Protocol for Equilibrium Solubility Determination:

-

Prepare saturated solutions of the compound in various solvents of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO).

-

Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.

-

Filter the saturated solutions to remove any undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Express the solubility in units of mg/mL or mol/L.

-

Thermal Stability Analysis

The reported melting point with decomposition indicates that the compound is not stable at elevated temperatures. A more detailed thermal profile can be obtained using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying the temperature at which decomposition begins and for quantifying the mass loss associated with this process.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can provide information on the melting point, enthalpy of fusion, and any polymorphic transitions.

Caption: Experimental workflow for thermal analysis using TGA and DSC.

Acidity and Basicity: The pKa

The pKa values of a compound are critical for predicting its ionization state at different pH values, which in turn influences its solubility, permeability, and interaction with biological targets. The pyrazole ring, amino group, and carboxamide group all contribute to the acid-base properties of this compound. The pKa can be determined experimentally using techniques such as potentiometric titration or UV-Vis spectrophotometry.

Conclusion and Future Directions

This guide has synthesized the available information on the physicochemical properties of this compound and outlined standard methodologies for its comprehensive characterization. While foundational data on its identity, synthesis, and basic physical properties are available, a significant opportunity exists for more in-depth experimental investigation. Future work should focus on obtaining high-resolution spectroscopic data, a definitive crystal structure, quantitative solubility profiles, detailed thermal analysis, and pKa determination. Such data will be invaluable for researchers and drug development professionals seeking to leverage the full potential of this promising molecule.

References

-

PubChem. This compound synthesis. Available from: [Link]

-

PubChem. 3-Amino-4-carboxamidopyrazole hemisulfate. Available from: [Link]

- Google Patents. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.

- Google Patents. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate.

-

Patsnap. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Available from: [Link]

-

ChemBK. 3-Amino-4-pyrazolecarboxamide hemisulfate. Available from: [Link]

- Google Patents. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.

-

ChemBK. 3-Amino-4-Pyrazolecarboxaimide hemisalfate. Available from: [Link]

Sources

- 1. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-4-Pyrazolecarboxamide Hemisulfate Exporters & Suppliers [sgtlifesciences.com]

- 3. 3-Amino-4-pyrazolecarboxamide hemisulfate salt 27511-79-1 [sigmaaldrich.com]

- 4. 3-Amino-4-pyrazolecarboxamide hemisulfate salt 27511-79-1 [sigmaaldrich.com]

- 5. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]

- 7. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate, with a particular focus on its chemical identity, synthesis, and significant role as a pharmaceutical intermediate. Given the close relationship and the greater availability of public data, this guide will also extensively cover the analogous and commercially significant hemisulfate salt.

Chemical Identity and Structure

This compound is an organic salt. The core structure is the 3-amino-4-carboxamidopyrazole cation. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is functionalized with an amino group (-NH₂) at the 3-position and a carboxamide group (-CONH₂) at the 4-position, making it a molecule with potential for diverse chemical interactions.

The hydrogen sulfate anion (HSO₄⁻) is the counter-ion to the protonated pyrazole ring. The CAS number for this specific salt is 329351-43-1 .[1]

A closely related and more frequently cited compound is the hemisulfate salt, 3-Amino-1H-pyrazole-4-carboxamide sulfate (2:1) , with the CAS number 27511-79-1 .[2] In this form, two molecules of the aminopyrazole-carboxamide base associate with one molecule of sulfuric acid. The presence of the amino and carboxamide groups allows for participation in hydrogen bonding, which can influence its interactions with biological targets.[2]

Chemical Structure

Caption: Structure of the 3-Amino-4-carboxamidopyrazole Cation.

Physicochemical Properties

The properties of these salts are crucial for their handling, formulation, and reactivity. The sulfate and hemisulfate salts are typically white to off-white crystalline powders. The salt form generally enhances water solubility compared to the free base.[2]

| Property | This compound | 3-Amino-4-pyrazolecarboxamide Hemisulfate |

| CAS Number | 329351-43-1[1] | 27511-79-1[3] |

| Molecular Formula | C₄H₈N₄O₅S[1][4] | C₈H₁₄N₈O₆S[3] |

| Molecular Weight | 224.20 g/mol [1] | 350.31 g/mol [3] |

| Appearance | Powder | White solid powder[5] |

| Melting Point | Not specified | ~224-226 °C (decomposes)[3][5] |

| Solubility | Enhanced by salt formation[2] | Soluble in water[2] |

Synthesis

3-Amino-4-carboxamidopyrazole salts are important intermediates in the synthesis of other active pharmaceutical ingredients, most notably Allopurinol.[5] Several synthetic routes have been described in patents, highlighting its commercial importance.

A common synthetic approach involves the cyclization of a cyanoacetamide derivative with hydrazine, followed by salt formation with sulfuric acid.

General Synthetic Workflow

Caption: General synthetic workflow for 3-Amino-4-carboxamidopyrazole salts.

Example Protocol from Patent Literature

One patented method describes the reaction of 3-morpholino-2-cyanoacrylamide with hydrazine hydrate. The reaction mixture is heated, and upon completion, the pH is adjusted with sulfuric acid to precipitate the sulfate salt.[6]

Another approach starts with cyanoacetamide and N,N-dimethylformamide dimethyl acetal. The resulting intermediate is then treated with hydrazine hydrate to form the pyrazole ring. Subsequent acidification with sulfuric acid yields the desired salt.[5] A similar method is also described using malononitrile and triethyl orthoformate.[7]

Step-by-Step Example Synthesis:

-

Dissolve a cyanoacetamide derivative in a suitable solvent (e.g., 1,4-dioxane).

-

Add N,N-dimethylformamide dimethyl acetal and heat the reaction mixture (e.g., at 40°C for 2 hours).[5]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Add absolute ethanol and hydrazine hydrate to the resulting solid and reflux (e.g., at 70°C for 5 hours).[5]

-

After the cyclization is complete, adjust the pH to 1-2 with 50% sulfuric acid.[5]

-

Stir the mixture, and then collect the precipitated white solid by suction filtration.

-

Wash the filter cake with water and acetone to yield the 3-aminopyrazole-4-carboxamide hemisulfate.[5]

Applications in Drug Development

The primary and most well-documented application of 3-amino-4-carboxamidopyrazole salts is as a key intermediate in the synthesis of Allopurinol .[5] Allopurinol is a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia. The pyrazole carboxamide structure serves as a direct precursor to the pyrazolo[3,4-d]pyrimidine core of Allopurinol.

Beyond its role as an intermediate, the aminopyrazole-carboxamide scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities:

-

Anticancer Activity: Various derivatives of 1H-pyrazole-3-carboxamides have been synthesized and evaluated for their potent activity against acute myeloid leukemia (AML).[8] Other substituted pyrazole derivatives have been studied for their effects on breast cancer.[9]

-

Antimicrobial Activity: 3-Aminopyrazine-2-carboxamide derivatives have shown antimycobacterial, antibacterial, and antifungal activities.[10] Additionally, 3-amino-4-aminoximidofurazan derivatives have demonstrated antimicrobial and antibiofilm properties against Staphylococcus aureus and Pseudomonas aeruginosa.[11]

-

Enzyme Inhibition: The structural motif is present in compounds designed to inhibit various enzymes. For instance, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized as carbonic anhydrase inhibitors.[12][13]

The versatility of the aminopyrazole-carboxamide core, with its multiple sites for chemical modification, makes it a valuable starting point for the design of new therapeutic agents.

Safety and Handling

As with all chemical reagents, this compound and its related salts should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For specific handling and storage information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 329351-43-1) and its more commonly referenced hemisulfate salt (CAS 27511-79-1) are important chemical entities, primarily recognized for their role as intermediates in pharmaceutical synthesis. The robust and versatile aminopyrazole-carboxamide scaffold also presents significant opportunities for the development of novel therapeutic agents across various disease areas. A thorough understanding of its synthesis, properties, and chemical reactivity is therefore of great value to researchers in the field of drug discovery and development.

References

-

Moleqube. Cas no 329351-43-1 (3-Aminopyrazole-4-carboxamide Sulfate). Available from: [Link]

-

Chemsrc. 3-Amino-1H-pyrazole-4-carboxamide | CAS#:5334-31-6. Available from: [Link]

-

PubChem. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907. Available from: [Link]

-

Patsnap. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka. Available from: [Link]

- Google Patents. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.

-

National Institutes of Health. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC. Available from: [Link]

-

MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

-

MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available from: [Link]

-

MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

-

PubMed. 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. Available from: [Link]

- Google Patents. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate.

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]

-

ResearchGate. (PDF) Alkyl ammonium hydrogen sulfate immobilized on Fe3O4@SiO2 nanoparticles: a highly efficient catalyst for the multi-component preparation of novel tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives. Available from: [Link]

-

PubMed. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

-

PubMed. Alkyl ammonium hydrogen sulfate immobilized on Fe3O4@SiO2 nanoparticles: a highly efficient catalyst for the multi-component preparation of novel tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]

- 3. 3-Amino-4-Pyrazolecarboxamide Hemisulfate Exporters & Suppliers [sgtlifesciences.com]

- 4. CAS Number List_3_Page458_Chemicalbook [chemicalbook.com]

- 5. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]

- 6. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]

- 7. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]

- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-Amino-4-carboxamidopyrazole Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Amino-4-carboxamidopyrazole Hemisulfate, a key chemical intermediate. We will delve into its molecular structure, synthesis, physicochemical characteristics, and significant applications, with a particular focus on its role in pharmaceutical manufacturing. This document is intended to serve as a valuable resource for professionals in research and drug development.

Introduction and Nomenclature

3-Amino-4-carboxamidopyrazole Hemisulfate, identified by the CAS Number 27511-79-1, is a stable salt form of the heterocyclic compound 3-amino-1H-pyrazole-4-carboxamide.[1][2][3][4][5][6] While sometimes referred to as 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate, the more precise and widely accepted nomenclature is the "hemisulfate." This terminology signifies the stoichiometric ratio of the salt, which consists of two molecules of the 3-amino-4-carboxamidopyrazole base per one molecule of sulfuric acid.[1][7] This 2:1 salt structure is the most commonly available and researched form of this compound.

The core structure, a pyrazole ring, is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[7] The presence of both an amino group (-NH2) and a carboxamide group (-CONH2) on this ring contributes significantly to its chemical reactivity and its utility as a building block in organic synthesis.[7] Its most notable application is as a critical intermediate in the production of Allopurinol, a medication used to treat gout and high levels of uric acid in the body.[2][8]

Molecular Structure and Characterization

The molecular formula of 3-Amino-4-pyrazolecarboxamide Hemisulfate is C8H14N8O6S, with a molecular weight of approximately 350.32 g/mol .[1] The structure is an ionic salt formed from the protonation of two molecules of 3-amino-1H-pyrazole-4-carboxamide by one molecule of sulfuric acid.

The Organic Cation: 3-Amino-4-carboxamidopyrazolium

The organic component is 3-amino-1H-pyrazole-4-carboxamide. The pyrazole ring is aromatic, and the amino and carboxamide substituents influence its electronic properties and reactivity. In the presence of a strong acid like sulfuric acid, one of the nitrogen atoms in the pyrazole ring is protonated, forming the 3-Amino-4-carboxamidopyrazolium cation. This protonation enhances the stability and water-solubility of the compound.

The Counter-ion: Sulfate

The sulfate anion (SO4^2-) acts as the counter-ion to the two protonated pyrazolium cations, resulting in the stable hemisulfate salt.

Spectroscopic Characterization

The structure of 3-Amino-4-pyrazolecarboxamide Hemisulfate can be confirmed using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino and amide groups, the C=O stretching of the amide, and the S-O stretching of the sulfate anion. PubChem provides access to FTIR spectra for this compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy can be used to elucidate the structure of the organic cation, confirming the positions of the protons and carbon atoms on the pyrazole ring and its substituents.

-

Mass Spectrometry: This technique can be used to determine the mass-to-charge ratio of the organic cation, further confirming its molecular weight and formula.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-4-pyrazolecarboxamide Hemisulfate is presented in the table below.

| Property | Value | Source |

| CAS Number | 27511-79-1 | [1][2][3][4][5][6] |

| Molecular Formula | C8H14N8O6S | [1][5][6] |

| Molecular Weight | ~350.32 g/mol | [1][3] |

| Appearance | White to pale brown solid/powder | [2][7] |

| Melting Point | ~224 °C (decomposes) | [2] |

| Solubility | Slightly soluble in DMSO, Methanol, and hot water | [2] |

| Stability | Hygroscopic | [2] |

Synthesis

The synthesis of 3-Amino-4-pyrazolecarboxamide Hemisulfate is a well-established process in industrial chemistry. Several synthetic routes have been described, often involving the cyclization of a substituted acrylonitrile derivative with hydrazine.

General Synthetic Pathway

A common synthetic approach involves the reaction of an appropriate precursor with hydrazine hydrate, followed by acidification with sulfuric acid to form the hemisulfate salt. For instance, one patented method describes the reaction of 3-morpholino-2-cyanoacrylamide with hydrazine hydrate.[9] The resulting 3-amino-4-carboxamidopyrazole is then treated with sulfuric acid to precipitate the hemisulfate salt.[9]

The diagram below illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized synthetic workflow for 3-Amino-4-pyrazolecarboxamide Hemisulfate.

Detailed Experimental Protocol

The following is a representative experimental protocol based on a patented synthesis method:[9]

-

Reaction Setup: A reaction vessel is charged with water and heated to approximately 60-70 °C.

-

Addition of Reactants: 3-morpholino-2-cyanoacrylamide is added to the heated water, followed by the addition of 85% hydrazine hydrate.

-

Cyclization: The reaction is exothermic, and the temperature is maintained at around 90-100 °C for a short period (e.g., 20 minutes) to ensure complete cyclization.

-

Cooling and Acidification: The reaction mixture is then cooled to 55-60 °C. A mixture of sulfuric acid and ice is carefully added to adjust the pH to approximately 1.5. This step induces the precipitation of the hemisulfate salt.

-

Isolation and Purification: The acidified mixture is further cooled to around 5 °C to maximize crystallization. The crystalline product is collected by filtration, washed with cold water and acetone, and then dried under vacuum.

Applications in Drug Development

The primary and most significant application of 3-Amino-4-pyrazolecarboxamide Hemisulfate is as a key starting material in the synthesis of Allopurinol.[2]

Allopurinol Synthesis

Allopurinol is a structural isomer of hypoxanthine and acts as a xanthine oxidase inhibitor. The synthesis of Allopurinol from 3-Amino-4-pyrazolecarboxamide involves a cyclization reaction, typically with formamide or a similar one-carbon source.

The logical relationship for this application is depicted below:

Sources

- 1. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 [chemicalbook.com]

- 3. 3-Amino-4-Pyrazolecarboxamide Hemisulfate – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]

- 4. bhagwatiorganics.com [bhagwatiorganics.com]

- 5. chembk.com [chembk.com]

- 6. bhagwatiorganics.com [bhagwatiorganics.com]

- 7. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Amino-4-carboxamidopyrazole and its Pyrazolium Hydrogen Sulfate Salt

Abstract

This technical guide provides a comprehensive overview of 3-amino-4-carboxamidopyrazole, a pivotal heterocyclic building block in medicinal chemistry, and its derivative, 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate. We will delve into the synthesis, physicochemical properties, and critical applications of these compounds, with a particular focus on their roles in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering expert insights into the causality behind experimental choices and providing validated protocols.

Introduction: The Pyrazole Scaffold and its Protonated Form

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] 3-Amino-4-carboxamidopyrazole is a key derivative, distinguished by an amino group at the C3 position and a carboxamide group at C4. This specific arrangement of functional groups makes it an invaluable intermediate, most notably in the synthesis of the gout medication Allopurinol.[5][6]

The pyrazole ring possesses both a weakly acidic pyrrole-like NH proton and a more basic pyridine-like nitrogen atom.[7] This basic nitrogen can be protonated by strong acids to form a pyrazolium cation. This guide focuses on the parent compound, 3-amino-4-carboxamidopyrazole, and its salt form, this compound. While the neutral form and its hemisulfate salt are more commonly cited in the literature, understanding the properties of the fully protonated pyrazolium salt is crucial for researchers working under acidic conditions or exploring novel applications of this versatile scaffold.

The distinction between the neutral pyrazole and the pyrazolium cation is fundamental. The protonation alters the electronic distribution within the aromatic ring, which can significantly impact the molecule's reactivity, solubility, and biological interactions.[8]

Synthesis and Formation of Salts

The synthesis of 3-amino-4-carboxamidopyrazole is well-established, often involving the cyclization of a linear precursor with hydrazine. The subsequent formation of the pyrazolium hydrogen sulfate salt is a straightforward acid-base reaction.

Synthesis of 3-Amino-4-carboxamidopyrazole

Several synthetic routes to 3-amino-4-carboxamidopyrazole have been reported. A common and efficient method involves the reaction of an activated acrylonitrile derivative with hydrazine, followed by hydrolysis. One such pathway starts from the condensation of cyanoacetamide with an N,N-dimethylformamide acetal, followed by cyclization with hydrazine hydrate.[9]

A representative synthetic workflow is illustrated below:

Figure 1: General workflow for the synthesis of 3-Amino-1H-pyrazole-4-carboxamide.

Formation of this compound

Pyrazoles act as bases and react with acids to form salts.[8] The pyridine-like nitrogen at the N2 position is the primary site of protonation due to the availability of its lone pair of electrons.[10] The formation of this compound from the parent pyrazole is an equilibrium process driven by the presence of a strong acid like sulfuric acid.

Figure 2: Protonation equilibrium to form the pyrazolium cation. (Note: A placeholder image is used for the pyrazolium structure due to tool limitations).

This protonation is a critical consideration in drug development, as the pH of the physiological environment can dictate whether the compound exists in its neutral or charged form, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties

The physicochemical properties of 3-amino-4-carboxamidopyrazole and its common salts are summarized below. The conversion to a salt form, such as the hydrogen sulfate or hemisulfate, generally increases aqueous solubility.[11]

| Property | 3-Amino-1H-pyrazole-4-carboxamide | This compound | 3-Amino-4-pyrazolecarboxamide Hemisulfate |

| CAS Number | 5334-31-6[12] | 329351-43-1 | 27511-79-1[13] |

| Molecular Formula | C₄H₆N₄O[12] | C₄H₈N₄O₅S | C₈H₁₄N₈O₆S[13] |

| Molecular Weight | 126.12 g/mol [12] | 224.20 g/mol | 350.32 g/mol [13] |

| Appearance | Off-white to yellow powder[14] | Data not available | Off-white to yellow powder[14] |

| Melting Point | 187-189 °C[15] | 225-227 °C | ~224 °C (dec.)[16] |

| Solubility | Sparingly soluble in water | Expected to be higher than parent | Higher solubility in water[11] |

Applications in Drug Development and Research

The utility of 3-amino-4-carboxamidopyrazole and its derivatives stems from the broad biological activity of the aminopyrazole scaffold and its role as a versatile synthetic intermediate.

Key Intermediate for Allopurinol

The most prominent application of 3-amino-4-carboxamidopyrazole is as a direct precursor to Allopurinol, a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia.[5][6] The synthesis involves the cyclization of the aminopyrazole with a formylating agent.[6] The purity of this intermediate is therefore of critical importance for the quality of the final active pharmaceutical ingredient (API).[6]

Scaffold for Kinase Inhibitors

The 3-aminopyrazole core is a well-established "hinge-binding" motif in the development of kinase inhibitors for oncology.[17] The amino group and the adjacent ring nitrogen can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. Numerous derivatives have been synthesized and evaluated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinases (CDKs).[17][18] The carboxamide group at the C4 position provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR) and optimize properties such as selectivity and potency.

Potential Antimicrobial and Anti-inflammatory Agents

The pyrazole nucleus is present in several clinically used nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Furthermore, Schiff bases and other derivatives of 3-aminopyrazoles have demonstrated significant antibacterial and antifungal activity.[19][20] The combination of the amino and carboxamide functionalities on the pyrazole ring provides a platform for the synthesis of new chemical entities with potential therapeutic value in infectious and inflammatory diseases.

Pyrazolium Salts in Medicinal Chemistry

While less explored than their neutral counterparts, pyrazolium salts are gaining interest as functional materials and synthetic intermediates.[21] Their ionic nature can be exploited to create ionic liquids or to modify the pharmacokinetic properties of a drug candidate. The reactivity of pyrazolium ylides, generated from pyrazolium salts, has recently been leveraged to construct more complex heterocyclic systems without the need for transition metal catalysts.[22] This opens up new avenues for the derivatization of the 3-amino-4-carboxamidopyrazole scaffold.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt these methods based on their specific laboratory conditions and safety procedures.

Synthesis of 3-Amino-1H-pyrazole-4-carboxamide

This two-step protocol is adapted from methodologies described in the patent literature.[9]

Step 1: Synthesis of 2-cyano-3-(dimethylamino)acrylamide

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyanoacetamide (0.03 mol) in 1,4-dioxane (30 mL).

-

Add N,N-dimethylformamide dimethyl acetal (0.033 mol) to the solution.

-

Heat the reaction mixture to 50°C and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Amino-1H-pyrazole-4-carboxamide

-

To the crude 2-cyano-3-(dimethylamino)acrylamide (0.03 mol), add absolute ethanol (40 mL) and hydrazine hydrate (0.04 mol).

-

Heat the mixture to reflux (approximately 80°C) and maintain for 5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate from the solution. Collect the solid by suction filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 3-Amino-1H-pyrazole-4-carboxamide.

Formation of this compound

This is a general protocol for salt formation.

-

Suspend 3-Amino-1H-pyrazole-4-carboxamide (1 equivalent) in a suitable solvent such as isopropanol or ethanol.

-

Slowly add a stoichiometric amount (1 equivalent) of concentrated sulfuric acid dropwise with stirring. An exothermic reaction may be observed.

-

Stir the resulting mixture at room temperature for 1-2 hours to ensure complete salt formation.

-

Collect the precipitated solid by suction filtration.

-

Wash the filter cake with the solvent used in the reaction and then with a non-polar solvent like diethyl ether to facilitate drying.

-

Dry the product under vacuum to obtain this compound.

Conclusion

3-Amino-4-carboxamidopyrazole is a highly valuable heterocyclic compound with a significant role as a pharmaceutical intermediate and a versatile scaffold for drug discovery. Its ability to be readily synthesized and derivatized, combined with the diverse biological activities of the aminopyrazole core, ensures its continued importance in medicinal chemistry. The formation of its pyrazolium hydrogen sulfate salt alters its physicochemical properties and offers another dimension for its application, particularly in contexts where solubility and reactivity under acidic conditions are paramount. This guide provides a foundational understanding of this compound and its pyrazolium derivative, empowering researchers to leverage its full potential in the development of novel therapeutics.

References

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds [biolmolchem.com]

- 4. mdpi.com [mdpi.com]

- 5. apicule.com [apicule.com]

- 6. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 9. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]

- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 11. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]

- 12. 1H-Pyrazole-4-carboxamide, 3-amino- | C4H6N4O | CID 79254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Allopurinol Related Compound A (3-Amino-4-carboxamidopyraz… [cymitquimica.com]

- 15. 3-Amino-1H-pyrazole-4-carboxamide CAS#: 5334-31-6 [amp.chemicalbook.com]

- 16. 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 [chemicalbook.com]

- 17. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2-Dihydropyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of pyrazolium compounds

An In-depth Technical Guide to the Discovery and History of Pyrazolium Compounds

Abstract

The pyrazole nucleus, a five-membered diazole heterocycle, has proven to be a cornerstone in the edifice of modern chemistry. Its cationic form, the pyrazolium ion, has unlocked a vast and diverse field of chemical innovation. This technical guide provides a comprehensive exploration of the discovery and historical development of pyrazolium compounds, tracing their journey from initial laboratory curiosities to indispensable tools in medicinal chemistry, catalysis, and materials science. We will examine the foundational synthetic pathways, the evolution of their applications driven by emerging technologies, and the key scientific insights that have established pyrazolium-based structures as privileged scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this critical class of compounds.

The Genesis: From Pyrazole to its Cationic Counterpart

The story of pyrazolium compounds begins with the discovery of their parent heterocycle, pyrazole. The term "pyrazole" was first coined in 1883 by the German chemist Ludwig Knorr, who also synthesized the first pyrazolone derivative that year by condensing acetoacetic ester with phenylhydrazine.[1][2] However, the synthesis of the parent pyrazole molecule was first achieved by Hans von Pechmann in 1898 and independently by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1][2]

Pyrazole (C₃H₄N₂) is an aromatic heterocycle containing two adjacent nitrogen atoms. Its structure confers a unique set of properties: it is a weak base that can be protonated to form salts, and the N-H proton is also weakly acidic, allowing for deprotonation to form the pyrazolate anion.[1][3] This amphiprotic nature is central to its versatile chemistry.

The transition from the neutral pyrazole to the positively charged pyrazolium ion is conceptually straightforward: it involves the alkylation or protonation of the second nitrogen atom (N2). This process, known as quaternization, fundamentally alters the electronic properties and reactivity of the ring, paving the way for a new class of compounds. Early methods for this transformation involved reactions with standard alkylating agents like alkyl halides or dimethyl sulfate.[3] The formation of the pyrazolium cation enhances the ring's stability towards electrophilic attack while activating specific positions for nucleophilic attack or deprotonation.[1]

Caption: A timeline of key milestones in the history of pyrazole and pyrazolium compounds.

The Medicinal Chemistry Revolution: A Privileged Scaffold

Perhaps the most significant driver for the study of pyrazole chemistry has been its profound impact on drug discovery. The pyrazole ring is now recognized as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets, leading to a disproportionately high number of approved drugs.[4]

The development of pyrazole-based pharmaceuticals has been extensive, with many blockbuster drugs featuring this core structure. A significant surge in the approval of pyrazole-containing drugs has occurred since 2016.[4] These compounds span a vast therapeutic landscape, from anti-inflammatory agents to kinase inhibitors for cancer therapy.

| Drug Name (Brand Name) | Year of Approval (USA) | Therapeutic Class | Mechanism of Action |

| Celecoxib (Celebrex®) | 1999 | Anti-inflammatory | Selective COX-2 Inhibitor[4] |

| Sildenafil (Viagra®) | 1998 | Erectile Dysfunction | PDE5 Inhibitor[4] |

| Eltrombopag (Promacta®) | 2008 | Thrombocytopenia Treatment | Thrombopoietin Receptor Agonist[4] |

| Ruxolitinib (Jakafi®) | 2011 | Myelofibrosis Treatment | Janus Kinase (JAK) Inhibitor[4] |

| Crizotinib (Xalkori®) | 2011 | Non-Small Cell Lung Cancer | ALK/ROS1 Kinase Inhibitor[4] |

| Apixaban (Eliquis®) | 2012 | Anticoagulant | Factor Xa Inhibitor[4] |

| Ibrutinib (Imbruvica®) | 2013 | Mantle Cell Lymphoma | Bruton's Tyrosine Kinase (BTK) Inhibitor[4] |

Causality: The success of the pyrazole scaffold in medicinal chemistry is not accidental. Its metabolic stability, ability to participate in hydrogen bonding as both a donor (N-H) and acceptor (N), and its rigid structure that allows for precise orientation of substituents make it an ideal building block for designing potent and selective drugs. The ability to form pyrazolium salts is also crucial, as it influences the solubility and pharmacokinetic properties of drug candidates.

The Emergence of Pyrazolium-Based Functional Materials

Beyond medicine, pyrazolium compounds have carved out significant niches in materials science, most notably as ionic liquids and precursors to N-heterocyclic carbenes.

Pyrazolium Ionic Liquids (ILs)

Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature. They are valued for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[5][6] While imidazolium-based ILs have been extensively studied, pyrazolium ILs have emerged as a compelling alternative, offering a different set of properties.[7][8]

The key structural difference—adjacent (1,2) versus separated (1,3) nitrogen atoms—leads to distinct charge distributions, steric environments, and hydrogen-bonding capabilities. This results in pyrazolium ILs having different viscosities, conductivities, and solvation characteristics compared to their imidazolium counterparts.[5][8] This tunability is critical for tailoring ILs to specific applications, such as electrolytes in electrochemical devices, solvents for synthesis, or media for separation processes.[5][7]

Caption: General workflow for the synthesis of a pyrazolium-based ionic liquid.

Pyrazolium Salts as N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic Carbenes (NHCs) are a class of persistent carbenes that have revolutionized the field of catalysis. First proposed by Wanzlick in the 1960s and later isolated in a stable form by Arduengo in 1991, NHCs are now ubiquitous as ligands for transition metals and as organocatalysts in their own right.[9]

Pyrazolium salts are the direct and essential precursors to pyrazolyl-NHCs. The generation of the carbene is achieved through the deprotonation of the pyrazolium ring at the C3 position using a strong base. The resulting NHC is a powerful σ-donating ligand that forms highly stable bonds with metal centers, creating robust and efficient catalysts for a wide array of chemical transformations, including cross-coupling, metathesis, and oxidation reactions.[10][11] The unique electronic and steric properties of pyrazolyl-NHCs, which can be tuned by modifying the substituents on the ring, offer advantages over more traditional imidazolyl- or triazolyl-based NHC systems.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. Pyrazolium based Ionic Liquids: Crystal Structures and Theoretical Calculations [open.metu.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

theoretical studies on 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate

An In-depth Technical Guide to the Theoretical and Computational Analysis of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate

Abstract

This compound is a pivotal chemical intermediate, notably in the synthesis of pharmaceuticals like allopurinol.[1] While its synthetic pathways are established, a deep understanding of its molecular properties, reactivity, and electronic structure is crucial for optimizing its applications and exploring new therapeutic possibilities. This guide presents a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. We will detail the protocols and rationale for employing Density Functional Theory (DFT) to elucidate its structural, vibrational, and electronic characteristics. This includes geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The insights derived from these computational methods provide a powerful, predictive lens for understanding the molecule's stability, reactivity, and potential for intermolecular interactions, which is invaluable for drug design and materials science.

Introduction: The Convergence of Synthesis and Theory

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a wide array of compounds with diverse pharmacological activities.[2][3] The stability of the pyrazole ring, combined with its capacity for substitution, allows for the fine-tuning of molecular properties. This compound represents a functionalized pyrazolium salt, making it a versatile building block.[1][4][5][6]

Computational chemistry, particularly DFT, has emerged as an indispensable tool that bridges the gap between synthesis and application.[7][8] It allows for an in silico exploration of molecular behavior, providing data that is often difficult or impossible to obtain through experimental means alone. By calculating a molecule's electronic structure and energy, we can predict its geometry, spectroscopic signatures, and sites of reactivity, thereby guiding rational drug design and synthetic strategy.[9][10]

Foundational Analysis: Molecular Geometry and Structural Stability

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms.

Rationale for Methodology: Density Functional Theory (DFT)

For a molecule of this nature, Density Functional Theory (DFT) offers an exceptional balance of computational accuracy and efficiency.[3][7] We select the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has demonstrated high reliability for organic molecules.[11][12] The 6-311++G(d,p) basis set is chosen to provide a robust description of the electron distribution. The diffuse functions (++) are critical for accurately modeling the anionic hydrogen sulfate and the potential for hydrogen bonding, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.[11][13]

Protocol: Geometry Optimization and Vibrational Analysis

-

Input Structure Generation: Construct the 3D structure of the 3-Amino-4-carboxamidopyrazolium cation and the hydrogen sulfate anion using molecular modeling software (e.g., GaussView).

-

Calculation Setup: Specify the DFT method (B3LYP) and basis set (6-311++G(d,p)) in the calculation input file (e.g., for Gaussian).

-

Optimization Keyword: Employ the Opt keyword to initiate the geometry optimization process. This algorithm systematically adjusts atomic coordinates to find the minimum energy structure.

-

Frequency Analysis: Following optimization, perform a frequency calculation using the Freq keyword. This serves a dual purpose:

Visualization: Computational Workflow

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

Spectroscopic Characterization: A Bridge Between Theory and Experiment

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and bonding structure. By comparing the calculated vibrational frequencies with experimental FT-IR and FT-Raman data, we can validate the accuracy of our computational model.[11][13]

Data Presentation: Key Vibrational Frequencies

The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and basis set imperfections. A comparison table allows for a direct assessment of the model's predictive power.

| Functional Group | Mode | Expected Experimental (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| Amino (N-H) | Symmetric/Asymmetric Stretch | 3450 - 3300 | Value from calculation |

| Carboxamide (C=O) | Stretch | 1680 - 1650 | Value from calculation |

| Carboxamide (N-H) | Stretch | 3350 - 3180 | Value from calculation |

| Pyrazolium Ring (C=N, C=C) | Ring Stretch | 1600 - 1450 | Value from calculation |

| Hydrogen Sulfate (S=O) | Asymmetric Stretch | ~1200 | Value from calculation |

| Hydrogen Sulfate (S-OH) | Stretch | ~1050 | Value from calculation |

Electronic Properties: Unveiling Reactivity and Stability

The electronic nature of a molecule dictates its reactivity. By analyzing its frontier molecular orbitals (FMOs) and electrostatic potential, we can gain profound insights into its chemical behavior.[14]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions.[14][15]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the molecular surface. It provides a visual guide to the charge distribution and is an excellent predictor of how the molecule will interact with other species.[16][17][18]

-

Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. These are expected around the carboxamide oxygen and the sulfate oxygens.

-

Blue Regions: Electron-deficient areas (positive potential), susceptible to nucleophilic attack. These are expected around the amino hydrogens and the pyrazolium ring hydrogens.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can calculate key chemical descriptors that quantify reactivity:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the overall electrophilic nature. |

Visualization: Reactivity Determinants

Sources

- 1. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]

- 6. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]

- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate

This guide provides an in-depth analysis of the expected spectroscopic data for 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate, a pyrazole derivative of interest in pharmaceutical and chemical research. As a senior application scientist, the following sections are designed to offer not just data, but a foundational understanding of how to acquire, interpret, and validate the structure of this molecule using modern spectroscopic techniques. The methodologies and interpretations are grounded in established principles and comparative data from related pyrazole compounds.[1][2][3][4][5]

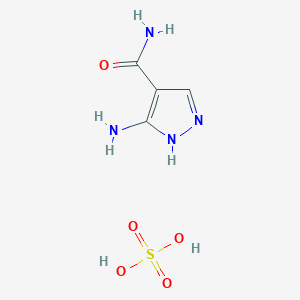

Molecular Structure and Spectroscopic Overview

This compound is an organic salt. The cationic component is the protonated form of 3-amino-4-carboxamidopyrazole, and the anion is the hydrogen sulfate (HSO₄⁻). It is crucial to note that some databases refer to this as a "hemisulfate," implying a 2:1 ratio of the pyrazole base to sulfuric acid.[6] For the purpose of this guide, we will consider the 1:1 pyrazolium hydrogen sulfate salt.

The structural features that will be interrogated by spectroscopic methods are:

-

The pyrazolium ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms.

-

An amino group (-NH₂) at the 3-position.

-

A carboxamide group (-CONH₂) at the 4-position.

-

The acidic protons associated with the pyrazolium ring and the ammonium/amide functionalities.

-

The hydrogen sulfate counter-ion.

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of the target compound.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum